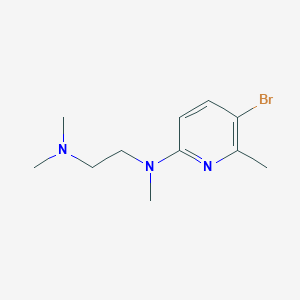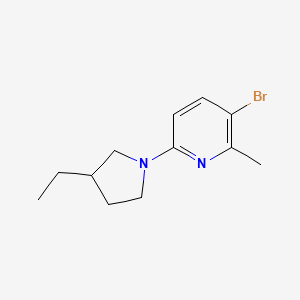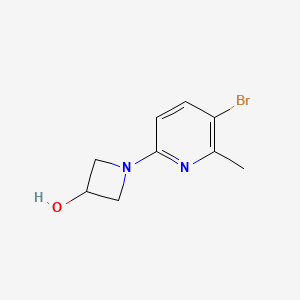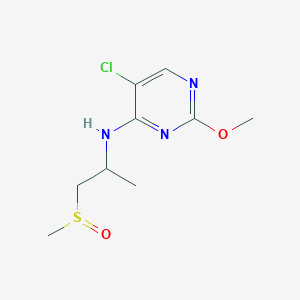
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine, also known as IMMA, is a chemical compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用机制
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine exerts its therapeutic effects through several mechanisms of action. It has been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases, which are involved in the regulation of gene expression and DNA replication. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and promotes cell survival. Furthermore, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been found to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine is also stable under various conditions and has a long shelf life. However, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, caution must be taken when using N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine in lab experiments.
未来方向
There are several future directions for research on N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine. One potential area of investigation is the development of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine derivatives with improved pharmacokinetic properties and increased efficacy. Another area of research is the identification of the specific molecular targets of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine and the elucidation of its mechanism of action in different diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine in vivo.
合成方法
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine can be synthesized through a multistep process involving the reaction of 4-methoxycyclohexanone with imidazole and ethyl bromide. This reaction produces the intermediate compound, N-(2-bromoethyl)-4-methoxycyclohexan-1-amine, which is then reacted with imidazole in the presence of a palladium catalyst to produce N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine.
科学研究应用
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been extensively studied for its potential therapeutic uses. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has also been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Additionally, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of amyloid beta and alpha-synuclein proteins, respectively.
属性
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-16-12-4-2-11(3-5-12)14-7-9-15-8-6-13-10-15/h6,8,10-12,14H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKOUPRXCODQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)





![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)